Clinical Efficacy of Losigamone as Add-On Therapy for Focal Epilepsy: Placebo-Controlled Trial Data
In a Cochrane systematic review of two randomized controlled trials involving 467 participants with focal epilepsy, losigamone (1200-1500 mg/day) as add-on therapy demonstrated a statistically significant increase in the proportion of patients achieving ≥50% seizure reduction compared to placebo [1]. The risk ratio (RR) was 1.76 (95% CI 1.14 to 2.72), indicating a 76% relative increase in the likelihood of a clinically meaningful response [1]. This effect size is intermediate between those reported for lamotrigine and zonisamide in similar add-on trial designs, with an odds ratio of 2.5 for achieving 50% responder status [2].
| Evidence Dimension | ≥50% seizure reduction (responder rate) |
|---|---|
| Target Compound Data | RR 1.76 (95% CI 1.14 to 2.72); OR 2.5 |
| Comparator Or Baseline | Placebo (RR=1.0 reference); Lamotrigine and zonisamide (OR comparator class) |
| Quantified Difference | 76% relative increase in responder likelihood versus placebo; efficacy intermediate between lamotrigine and zonisamide |
| Conditions | Two RCTs, 467 adults with focal epilepsy, losigamone 1200-1500 mg/day add-on, 12-week double-blind phase |
Why This Matters
This quantifies losigamone's clinical efficacy against the gold-standard placebo comparator and positions it within the known efficacy range of approved second-generation AEDs, informing go/no-go decisions for preclinical or clinical research programs.
- [1] Xiao Y, Luo M, Wang J, Luo H. Losigamone add-on therapy for focal epilepsy. Cochrane Database Syst Rev. 2018 Jan 22;1(1):CD009324. doi: 10.1002/14651858.CD009324.pub4. View Source
- [2] Abou-Khalil BW. Losigamone: Another Novel Drug for Partial Seizures. Epilepsy Curr. 2004 Mar-Apr;4(2):69-70. doi: 10.1111/j.1535-7597.2004.42009.x. View Source
